molecular formula C2H2Br2O B156388 Dibromoacetaldehyde CAS No. 3039-13-2

Dibromoacetaldehyde

Cat. No. B156388
CAS RN: 3039-13-2
M. Wt: 201.84 g/mol
InChI Key: XIVPMNIFAAGBOY-UHFFFAOYSA-N
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Description

Dibromoacetaldehyde is a halogenated compound that is related to acetaldehyde, with two bromine atoms replacing two of the hydrogen atoms in the acetaldehyde molecule. It is a reactive intermediate that can be used in various chemical syntheses.

Synthesis Analysis

The synthesis of dibromoacetaldehyde derivatives can be achieved through different methods. For instance, dibromochloroacetaldehyde, a related compound, can be synthesized from chloroacetaldehyde diethyl acetal by bromination, yielding good results . Another method involves the reaction of dibromoacetic acid with aldehydes promoted by samarium diiodide, which leads to the formation of (E)-alpha,beta-unsaturated carboxylic acids with high stereoselectivity .

Molecular Structure Analysis

The molecular structure of dibromoacetaldehyde is characterized by the presence of two bromine atoms attached to the carbon atom of the aldehyde group. This structure is pivotal in its reactivity and the types of reactions it can undergo. The presence of electron-withdrawing bromine atoms makes the aldehyde carbon more electrophilic.

Chemical Reactions Analysis

Dibromoacetaldehyde and its derivatives are versatile in chemical reactions. For example, 4-(dibromomethyl)benzenecarbaldehyde, a derivative, can react with O- and N-nucleophiles to form acetals and imines, respectively . Thioacetalisation and transthioacetalisation of carbonyl compounds can be catalyzed by tetrabutylammonium tribromide (TBATB), indicating that dibromoacetaldehyde compounds can participate in selective reactions with sulfur-containing nucleophiles . Additionally, thioacetalization of aldehydes and ketones, including those with dibromo substituents, can be efficiently catalyzed by aqueous hydrobromic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromoacetaldehyde derivatives are influenced by the presence of bromine atoms. For instance, the polymerization of dibromochloroacetaldehyde can be initiated anionically or cationically, leading to the formation of crystalline polymers that can be stabilized and degraded under vacuum to recover the monomer . The electron-withdrawing effect of the bromine atoms also affects the chemical reactivity, as seen in the chemoselective thioacetalisation reactions .

Scientific Research Applications

Analysis and Stability in Drinking Water

Dibromoacetaldehyde is studied in the context of drinking water as a haloacetaldehyde (HA), a type of disinfection byproduct. Koudjonou and Lebel (2006) found that the stability of HAs, including dibromoacetaldehyde, varies with the species, pH, temperature, and storage period in water. The study highlights that these substances can significantly contribute to the pool of DBPs in drinking water Koudjonou & Lebel, 2006.

Comparative Toxicity in Drinking Water

Jeong et al. (2015) investigated the toxicity of haloacetaldehyde disinfection byproducts in drinking water, including dibromoacetaldehyde. This research provides a systematic comparison of their cytotoxicity and genotoxicity, emphasizing the need for further studies to protect public health and the environment Jeong et al., 2015.

Chemical Synthesis and Applications

Shinde et al. (2004) explored the thioacetalization of various aldehydes, including dibromoacetaldehyde, using different acids. This research has implications for chemical synthesis processes and the production of compounds for various applications Shinde, Borate, & Wakharkar, 2004.

Preparation and Identification in Carbohydrates

Research by Trister and Hibbert (1936) involved the condensation of dibromoacetaldehyde with glycerol, studying the resulting cyclic acetals. This work contributes to understanding the chemical properties and reactions of dibromoacetaldehyde in the context of carbohydrates Trister & Hibbert, 1936.

Role in Mutagenicity

Van Bladeren et al. (1981) studied the mutagenic activity of 1,2-dibromoethane, leading to the formation of bromoacetaldehyde, a close relative of dibromoacetaldehyde. The study contributes to understanding the toxicological aspects of such compounds Van Bladeren et al., 1981.

Formation and Impact in Water Treatment

Cuthbertson et al. (2020) examined the formation of dibromoacetaldehyde in the context of drinking water treatment. Their study helps to understand how treatment processes impact the occurrence and speciation of dibromoacetaldehyde and other disinfection byproducts Cuthbertson et al., 2020.

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) provided by chemical suppliers .

properties

IUPAC Name

2,2-dibromoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2O/c3-2(4)1-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVPMNIFAAGBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184476
Record name Acetaldehyde, dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromoacetaldehyde

CAS RN

3039-13-2
Record name Acetaldehyde, dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
S Trofimenko - The Journal of Organic Chemistry, 1963 - ACS Publications
… Aqueous solutions of dibromomalonaldehyde can be titrated with base, the hydrate being cleaved to formic acid and dibromoacetaldehyde. Dibromomalonaldehyde exhibits surprising …
Number of citations: 67 pubs.acs.org
DW LIPP - 1977 - search.proquest.com
… Dibromoacetaldehyde has been prepared by treating acetaldehyde with bromine at 25-40 Cº in chloroform, (61) and by treating paraldehyde with bromine in ehloroform. 9*? …
Number of citations: 5 search.proquest.com
GJ Karabatsos, DJ Fenoglio… - Journal of the American …, 1969 - ACS Publications
The following conclusions were reached from the solvent and temperature dependence of the vicinal spin-spin coupling constants of dichloroacetaldehyde and dibromoacetaldehyde.(1…
Number of citations: 25 pubs.acs.org
BK Koudjonou, GL LeBel - Chemosphere, 2006 - Elsevier
… Recently, standards of dichloroacetaldehyde, bromochloroacetaldehyde, dibromoacetaldehyde, bromodichloroacetaldehyde, chlorodibromoacetaldehyde, and tribromoacetaldehyde …
Number of citations: 69 www.sciencedirect.com
B Koudjonou, GL LeBel, L Dabeka - Chemosphere, 2008 - Elsevier
… Standards of other HAs including bromochloroacetaldehyde (BCA), dibromoacetaldehyde (DBA), bromodichloroacetaldehyde (BDCA) and chlorodibromoacetaldehyde (CDBA) have …
Number of citations: 73 www.sciencedirect.com
LF Chertanova, BI Buzykin, AA Gazikasheva… - Bulletin of the Russian …, 1992 - Springer
… When the dimorpholide of ethoxyvinylphosphonic acid was brominated, the enolic form of the bromoaldehyde (2b) and (dimorpholinophosphoryl)dibromoacetaldehyde were isolated as …
Number of citations: 3 link.springer.com
CH Jeong, C Postigo, SD Richardson… - … science & technology, 2015 - ACS Publications
The introduction of drinking water disinfection greatly reduced waterborne diseases. However, the reaction between disinfectants and natural organic matter in the source water leads to …
Number of citations: 191 pubs.acs.org
J Gao, F Proulx, MJ Rodriguez - Science of the Total Environment, 2019 - Elsevier
As the third largest group of identified disinfection by-products (DBPs) by weight, halogenated acetaldehydes (HALs), were monitored for one year at numerous locations in two full-…
Number of citations: 13 www.sciencedirect.com
A Magnani, SM McElvain - Journal of the American Chemical …, 1938 - ACS Publications
… of the acetal linkages of tribromoacetal or some of the starting acetal by thehydrogen bromide to yield ethyl bromide and the free aldehyde which, in the case of dibromoacetaldehyde, is …
Number of citations: 22 pubs.acs.org
RW Campbell - 1980 - search.proquest.com
… Preparation of dibromoacetaldehyde and monobromoacetaldehyde. Both of these monomers have been obtained by brominating acetaldehyde. By changing conditions and/or …
Number of citations: 6 search.proquest.com

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